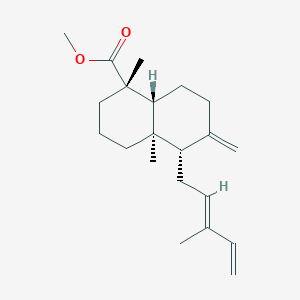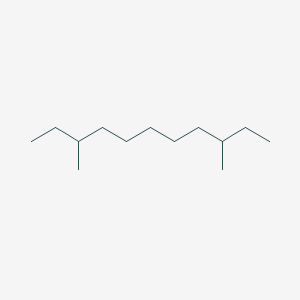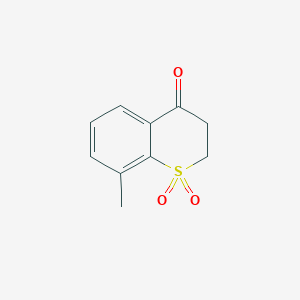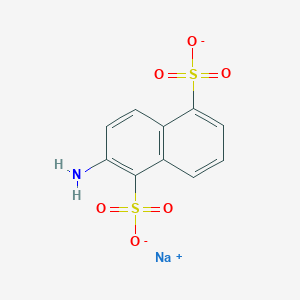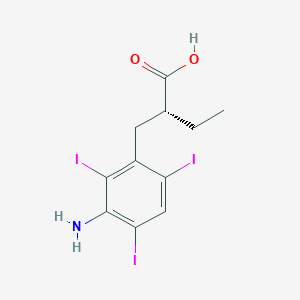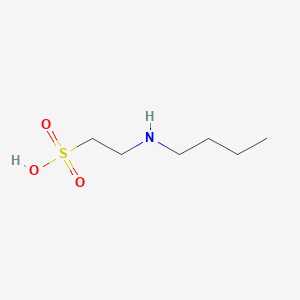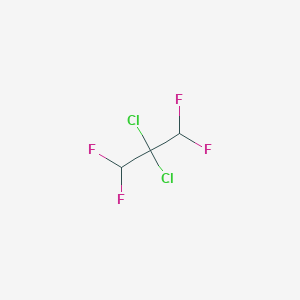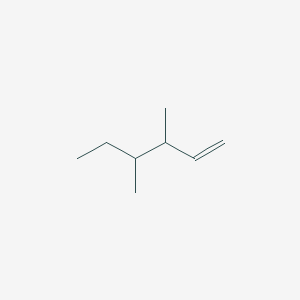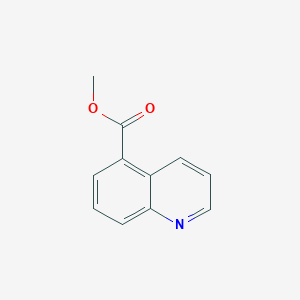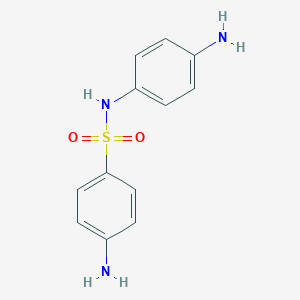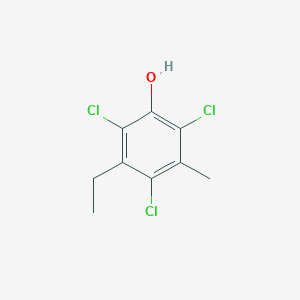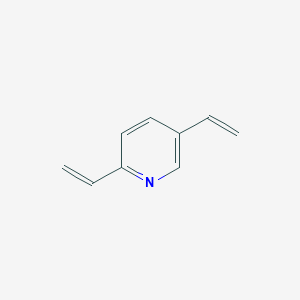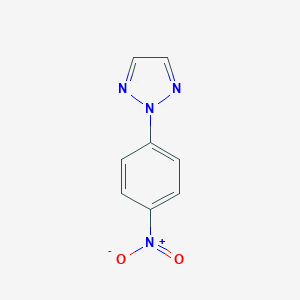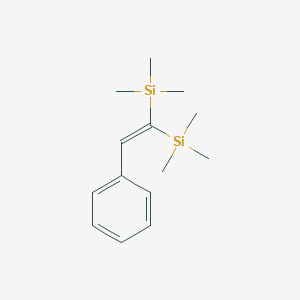
Silane, (phenylethenylidene)bis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (phenylethenylidene)bis(trimethyl-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PTMSP (poly(1-trimethylsilyl-1-propyne)) and has a high gas permeation rate, making it a promising material for membrane separation processes. In
Mechanism Of Action
The mechanism of action of Silane, (phenylethenylidene)bis(trimethyl-) is not well understood. However, it is believed that the high gas permeation rate of PTMSP is due to its unique structure, which allows for the efficient transport of gases through the polymer matrix. The high sensitivity of PTMSP to certain gases is thought to be due to the interaction of the gas molecules with the polymer chains.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Silane, (phenylethenylidene)bis(trimethyl-). However, studies have shown that PTMSP is biocompatible and has been used in medical applications such as drug delivery and tissue engineering.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Silane, (phenylethenylidene)bis(trimethyl-) in lab experiments is its high gas permeation rate, which allows for the efficient separation of gases. PTMSP is also easy to process and can be synthesized using a variety of methods. However, one of the main limitations of using PTMSP in lab experiments is its high cost compared to other polymer materials.
Future Directions
There are several future directions for the research and development of Silane, (phenylethenylidene)bis(trimethyl-). One area of research is the optimization of PTMSP membranes for gas separation applications, including the development of new catalysts for polymerization and the modification of the polymer structure to improve selectivity and permeability. Another area of research is the development of PTMSP-based sensors for environmental monitoring and medical applications. Finally, there is potential for the use of PTMSP in the development of new materials for tissue engineering and drug delivery.
Synthesis Methods
Silane, (phenylethenylidene)bis(trimethyl-) can be synthesized using a variety of methods, including the polymerization of 1-trimethylsilyl-1-propyne (TMSP) monomer. The polymerization process involves the use of a catalyst, typically a transition metal complex, which initiates the reaction and leads to the formation of a high molecular weight polymer. Other methods for synthesizing PTMSP include electrospinning, which involves the use of an electric field to create nanofibers, and chemical vapor deposition, which involves the deposition of a thin film on a substrate.
Scientific Research Applications
Silane, (phenylethenylidene)bis(trimethyl-) has a wide range of scientific research applications, including gas separation, fuel cells, and sensors. In gas separation, PTMSP membranes have been shown to have high permeation rates for gases such as hydrogen, carbon dioxide, and methane. This makes them ideal for use in gas separation processes, such as the separation of hydrogen from carbon monoxide in fuel cells. PTMSP has also been used as a sensor material due to its high sensitivity to certain gases, such as ammonia and nitrogen dioxide.
properties
CAS RN |
18415-23-1 |
|---|---|
Product Name |
Silane, (phenylethenylidene)bis(trimethyl- |
Molecular Formula |
C14H24Si2 |
Molecular Weight |
248.51 g/mol |
IUPAC Name |
trimethyl-(2-phenyl-1-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
ULXDRKKYNAWJLU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
Other CAS RN |
18415-23-1 |
synonyms |
Silane, (phenylethenylidene)bis(trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



